REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8]([NH2:12])=[N:9]2)=[C:4]([F:13])[CH:3]=1.F[B-](F)(F)F.F[B-](F)(F)F.C1(P(C2CCCCC2)CCCP(C2CCCCC2)C2CCCCC2)CCCCC1.[C:53]([O-:56])([O-])=[O:54].[K+].[K+].[CH3:59]O>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[NH2:12][C:8]1[N:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([C:53]([O:56][CH3:59])=[O:54])=[CH:3][C:4]=2[F:13])[N:9]=1 |f:1.2.3,4.5.6,9.10.11|
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Name
|
|
Quantity
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8.02 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C2C=NC(=NC2=C1)N)F
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Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.F[B-](F)(F)F.C1(CCCCC1)P(CCCP(C1CCCCC1)C1CCCCC1)C1CCCCC1
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Name
|
|
Quantity
|
9.27 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
13.5 mL
|
Type
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reactant
|
Smiles
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CO
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
750 mg
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The flask was thoroughly flushed with carbon monoxide
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Type
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TEMPERATURE
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Details
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After 6 h the reaction was cooled
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Duration
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6 h
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Type
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ADDITION
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Details
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The mixture was diluted with water (200 mL)
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Type
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EXTRACTION
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Details
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extracted twice into EtOAc
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Type
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WASH
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Details
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The combined organic phases were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a crude orange solid (6.76 g) which
|
Type
|
CUSTOM
|
Details
|
was absorbed onto SiO2
|
Type
|
CUSTOM
|
Details
|
purified by automated SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with an EtOAc/heptane gradient (0 to 100% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC(=CC(=C2C=N1)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |